Cas no 146348-15-4 ((3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid)

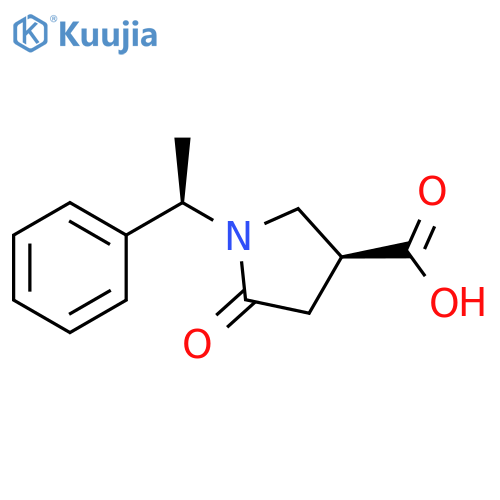

146348-15-4 structure

商品名:(3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid

CAS番号:146348-15-4

MF:C13H15NO3

メガワット:233.263103723526

MDL:MFCD30537407

CID:5160790

PubChem ID:723633

(3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(1-phenylethyl)-, [S-(R*,S*)]- (9CI)

- (R)-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid

- (3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid

-

- MDL: MFCD30537407

- インチ: 1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m1/s1

- InChIKey: CFGKWSDAMXTRHE-KOLCDFICSA-N

- ほほえんだ: N1([C@@H](C2=CC=CC=C2)C)C(=O)C[C@H](C(O)=O)C1

(3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-266696-10g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 95% | 10g |

$671.0 | 2023-09-12 | |

| Enamine | EN300-266696-0.25g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 92.0% | 0.25g |

$55.0 | 2025-03-20 | |

| Enamine | EN300-266696-1.0g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 92.0% | 1.0g |

$156.0 | 2025-03-20 | |

| 1PlusChem | 1P028MJK-50mg |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylicacid |

146348-15-4 | 92% | 50mg |

$94.00 | 2024-06-20 | |

| 1PlusChem | 1P028MJK-2.5g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylicacid |

146348-15-4 | 95% | 2.5g |

$441.00 | 2023-12-21 | |

| Enamine | EN300-266696-10.0g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 92.0% | 10.0g |

$671.0 | 2025-03-20 | |

| Enamine | EN300-266696-2.5g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 92.0% | 2.5g |

$306.0 | 2025-03-20 | |

| Enamine | EN300-266696-5g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 95% | 5g |

$452.0 | 2023-09-12 | |

| Enamine | EN300-266696-0.1g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 92.0% | 0.1g |

$39.0 | 2025-03-20 | |

| Enamine | EN300-266696-0.5g |

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

146348-15-4 | 92.0% | 0.5g |

$100.0 | 2025-03-20 |

(3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

146348-15-4 ((3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量